1-(2-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
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Overview
Description
1-(2-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound featuring a furan ring, a piperidine ring, and a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Furan-2-ylmethyl Sulfone: This step involves the sulfonylation of furan-2-ylmethanol using a sulfonyl chloride in the presence of a base such as triethylamine.
Piperidine Derivative Synthesis: The furan-2-ylmethyl sulfone is then reacted with piperidine under suitable conditions to form the piperidin-1-yl derivative.
Coupling with Pyrrolidine-2,5-dione: The final step involves coupling the piperidin-1-yl derivative with pyrrolidine-2,5-dione using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of sulfonyl-containing molecules with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The sulfonyl group is known for its ability to form strong interactions with biological targets, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions, while the piperidine and pyrrolidine rings provide structural stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-(Methylsulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- 1-(2-(4-(Phenylsulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- 1-(2-(4-(Benzylsulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
Uniqueness
Compared to similar compounds, 1-(2-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is unique due to the presence of the furan ring, which can participate in additional interactions and reactions. This makes it a versatile intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
IUPAC Name |
1-[2-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S/c19-14-3-4-15(20)18(14)10-16(21)17-7-5-13(6-8-17)25(22,23)11-12-2-1-9-24-12/h1-2,9,13H,3-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQECMPIEGBHAIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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